molecular formula C14H26O6 B13993215 2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate CAS No. 26962-26-5

2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate

Cat. No.: B13993215
CAS No.: 26962-26-5
M. Wt: 290.35 g/mol
InChI Key: AJMJPGWUPHIMKQ-UHFFFAOYSA-N
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Description

2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate is an organic compound with the molecular formula C14H26O6 It is an ester, characterized by the presence of two butanoate groups attached to a central ethoxyethoxyethoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate typically involves esterification reactions. One common method is the reaction of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol with butanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols with acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol and butanoic acid.

    Transesterification: New esters depending on the alcohol used.

    Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its potential as a biodegradable ester in drug delivery systems.

    Medicine: Explored for its use in the formulation of prodrugs, where the ester linkage can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate involves its hydrolysis to release the corresponding alcohol and carboxylic acid. This process can occur under physiological conditions, making it suitable for applications in drug delivery. The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate: Similar structure but with a hydroxyl group instead of an ester group.

    2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl acetate: Similar structure but with an acetate group instead of a butanoate group.

Uniqueness

2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate is unique due to its dual butanoate groups, which confer specific chemical properties such as increased hydrophobicity and potential for hydrolysis. This makes it particularly useful in applications requiring controlled release of butanoic acid or its derivatives.

Properties

CAS No.

26962-26-5

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

IUPAC Name

2-[2-(2-butanoyloxyethoxy)ethoxy]ethyl butanoate

InChI

InChI=1S/C14H26O6/c1-3-5-13(15)19-11-9-17-7-8-18-10-12-20-14(16)6-4-2/h3-12H2,1-2H3

InChI Key

AJMJPGWUPHIMKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCOCCOCCOC(=O)CCC

Origin of Product

United States

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